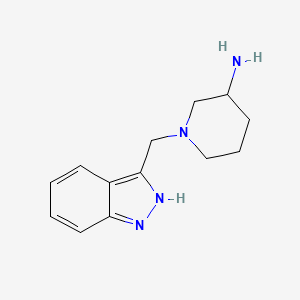

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine is a heterocyclic compound that features both an indazole and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indazole moiety is known for its diverse biological activities, while the piperidine ring is a common structural motif in many pharmacologically active compounds.

Preparation Methods

The synthesis of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine typically involves the formation of the indazole ring followed by the introduction of the piperidine moiety. One common synthetic route includes:

Formation of the Indazole Ring: This can be achieved through a Cu(OAc)2-catalyzed reaction involving the formation of an N-N bond using oxygen as the terminal oxidant.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via reductive amination or other suitable methods involving the reaction of the indazole intermediate with piperidine derivatives.

Industrial production methods may involve optimization of these reactions to improve yield and scalability, often using transition metal catalysts and controlled reaction conditions to minimize byproducts.

Chemical Reactions Analysis

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine exhibits significant promise in pharmaceutical development due to its interactions with various biological targets. Notably, it has been studied for its potential as a cannabinoid receptor modulator, specifically targeting CB1 receptors, which are implicated in pain and anxiety disorders. Additionally, the compound has shown effects on metabolic pathways, influencing mitochondrial functions and glucose metabolism.

Biological Activities

The compound's biological activities can be categorized as follows:

| Activity | Description |

|---|---|

| Cannabinoid Modulation | Interaction with CB1 receptors may aid in treating pain and anxiety disorders. |

| Metabolic Regulation | Influences signaling pathways related to glucose metabolism and mitochondrial function. |

| Ion Channel Interaction | Modulates activity of TMEM175 potassium channels and influences calcium uptake in mitochondria. |

Therapeutic Applications

The therapeutic implications of this compound extend to several medical conditions:

Pain Management

Research indicates that this compound may provide analgesic effects through its action on cannabinoid receptors, making it a candidate for developing new pain management therapies.

Anxiety Disorders

Given its interaction with the endocannabinoid system, it may also hold potential for treating anxiety disorders by modulating neurotransmitter release and receptor activity.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

- Study on Cannabinoid Receptors : A study demonstrated that the compound effectively modulates CB1 receptor activity, leading to reduced anxiety-like behavior in animal models .

- Metabolic Pathways : Another research highlighted its role in enhancing mitochondrial function and glucose metabolism, suggesting applications in metabolic disorders such as diabetes .

- Ion Channel Studies : Investigations into its effects on potassium channels revealed significant modulation of cellular calcium levels, indicating potential cardiovascular applications.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that allow for sufficient yields for biological evaluation. The compound's molecular formula is C₁₂H₁₆N₄, with a molecular weight of approximately 230.31 g/mol. Its structure can be represented as follows:

Mechanism of Action

The mechanism of action of 1-((1H-Indazol-3-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets. Specific pathways involved may include inhibition of kinases or other enzymes critical for cell proliferation and survival .

Comparison with Similar Compounds

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine can be compared with other similar compounds, such as:

1H-Indazole-3-amine: Shares the indazole moiety but lacks the piperidine ring, which may result in different biological activities and binding affinities.

Piperidin-3-amine: Contains the piperidine ring but lacks the indazole moiety, leading to different pharmacological properties.

The uniqueness of this compound lies in the combination of both the indazole and piperidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these moieties.

Biological Activity

1-((1H-Indazol-3-yl)methyl)piperidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by its unique structural features, including an indazole moiety linked to a piperidine ring, this compound has been investigated for its potential therapeutic applications across various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₆N₄, with a molecular weight of approximately 230.31 g/mol. Its structure is significant for understanding its biological interactions, particularly due to the presence of functional groups such as the amine and indazole ring, which contribute to its reactivity and pharmacological potential .

Biological Activities

Therapeutic Applications:

- Cannabinoid Receptor Interaction: Research indicates that this compound may interact with cannabinoid receptors, particularly CB1 receptors. This interaction suggests potential applications in treating conditions like pain and anxiety disorders .

- Metabolic Pathways: The compound has shown influence over signaling pathways related to glucose metabolism and mitochondrial function, indicating its role in regulating cellular energy homeostasis .

Cellular Mechanisms:

The compound modulates various proteins involved in metabolic pathways. Notably, it interacts with TMEM175 potassium channels and affects mitochondrial calcium uptake by phosphorylating MICU1, highlighting its potential role in cellular signaling and homeostasis .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of indazole-containing compounds have revealed that modifications to the indazole scaffold can significantly impact biological activity. For example, derivatives of this compound have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. The indazolyl group in certain derivatives has demonstrated enhanced potency, with IC50 values ranging from 2.6 to 3.9 μM across multiple melanoma cancer cell lines .

Case Studies and Research Findings

A comprehensive review of recent literature highlights several key findings regarding the biological activity of this compound:

Properties

Molecular Formula |

C13H18N4 |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

1-(2H-indazol-3-ylmethyl)piperidin-3-amine |

InChI |

InChI=1S/C13H18N4/c14-10-4-3-7-17(8-10)9-13-11-5-1-2-6-12(11)15-16-13/h1-2,5-6,10H,3-4,7-9,14H2,(H,15,16) |

InChI Key |

XUMFEBATYXIJLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=C3C=CC=CC3=NN2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.